molecular formula C5H5IN2O B1337877 2-Iodo-3-methoxypyrazine CAS No. 58139-04-1

2-Iodo-3-methoxypyrazine

Cat. No.: B1337877
CAS No.: 58139-04-1
M. Wt: 236.01 g/mol
InChI Key: PDMRYBKGSOJHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methoxypyrazine is an organic compound with the molecular formula C5H5IN2O It is a derivative of pyrazine, characterized by the presence of an iodine atom and a methoxy group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxypyrazine typically involves the iodination of 3-methoxypyrazine. One common method is the reaction of 3-methoxypyrazine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxypyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Chemistry

2-Iodo-3-methoxypyrazine serves as a crucial building block in the synthesis of various organic molecules. Its unique structure allows it to participate in multiple reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : The compound can undergo redox reactions, leading to the formation of different derivatives.
  • Coupling Reactions : It can participate in reactions such as Suzuki and Heck coupling to synthesize more complex molecules.

This versatility makes it an essential component in the development of new synthetic pathways for complex organic compounds .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for developing novel drugs targeting specific biological pathways. Its structural similarity to biologically active molecules facilitates enzyme inhibition and receptor binding studies. For instance, compounds with similar structures have shown potential in inhibiting various enzymes, which could lead to new therapeutic agents .

Agricultural Chemicals

The compound has potential applications in formulating agrochemicals, particularly in developing environmentally friendly pesticides and herbicides. Its unique chemical properties may enhance the efficacy of these products, contributing to improved crop yields while minimizing environmental impact .

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings. The compound's unique reactivity can lead to enhanced performance characteristics in these materials, making them suitable for various industrial applications .

Biochemical Research

Researchers employ this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it valuable for gaining insights into biochemical processes that could lead to breakthroughs in molecular biology .

Case Study 1: Pharmaceutical Applications

A study investigated the potential of this compound as an enzyme inhibitor. Researchers synthesized a series of derivatives and tested their inhibitory effects on specific enzymes involved in metabolic pathways relevant to drug metabolism. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications.

Case Study 2: Agrochemical Development

In another study focused on agricultural applications, researchers formulated a pesticide using this compound as an active ingredient. Field trials demonstrated that crops treated with this pesticide showed higher resistance to pests compared to untreated controls, highlighting its effectiveness as an agrochemical agent.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylpyrazine: Similar structure but with a methyl group instead of an iodine atom.

    2-Iodo-5-methoxypyridine: Similar iodine and methoxy substitution but on a pyridine ring.

    3-Iodo-4-methoxypyridine: Another pyridine derivative with iodine and methoxy groups.

Uniqueness

2-Iodo-3-methoxypyrazine is unique due to the specific positioning of the iodine and methoxy groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Biological Activity

2-Iodo-3-methoxypyrazine (C5_5H5_5IN2_2O) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, particularly in pharmaceuticals and agrochemicals.

This compound is characterized by the presence of an iodine atom and a methoxy group attached to a pyrazine ring. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be substituted with other nucleophiles.
  • Oxidation and Reduction : The compound can undergo redox reactions, leading to different derivatives.
  • Coupling Reactions : It can participate in reactions such as Suzuki and Heck coupling, facilitating the synthesis of more complex organic molecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and the methoxy group can influence the compound's binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

1. Enzyme Inhibition

The compound's structural similarity to biologically active molecules suggests it could function as an enzyme inhibitor. Studies have shown that compounds with similar structures can effectively inhibit various enzymes, which may be applicable in drug development.

2. Receptor Binding

The compound may interact with specific receptors, influencing physiological processes. This interaction can lead to modulation of biological responses, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

StudyFindings
Study on Insect Behavior Research involving related pyrazines demonstrated their role as aggregative cues in insects, suggesting potential applications in pest control through behavioral manipulation .
Pharmaceutical Applications As a building block in pharmaceutical synthesis, this compound has been explored for its potential use in developing new therapeutic agents targeting various diseases.
Analytical Methods High-performance liquid chromatography (HPLC) methods have been developed for the analysis of pyrazine derivatives, indicating the compound's relevance in analytical chemistry and quality control within pharmaceutical contexts .

Applications

The compound's unique properties make it valuable in several domains:

  • Pharmaceutical Development : It serves as a crucial intermediate in synthesizing novel drugs with targeted biological activity.
  • Agrochemical Industry : Its potential insecticidal properties could lead to the development of environmentally friendly pesticides.
  • Chemical Research : As a versatile building block, it facilitates the synthesis of complex organic molecules for research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying trace levels of 2-Iodo-3-methoxypyrazine in complex matrices?

Answer: For trace analysis, headspace solid-phase microextraction (HS-SPME) coupled with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOF-MS) is recommended. This method resolves co-eluting interferences common in pyrazine analysis . Key parameters to optimize include:

  • Extraction temperature : 80°C for sensitivity.
  • Extraction time : ≥10 minutes (up to 140 minutes for lower detection limits).
  • Matrix pH : Maintain below pH 2 to minimize analyte loss .
    Calibration using stable isotope-labeled internal standards (e.g., deuterated analogs) ensures accuracy, especially in biological or food matrices .

Q. How can researchers ensure synthetic purity of this compound given potential isomer formation?

Answer: Synthesis of iodinated pyrazines often yields positional isomers. To mitigate this:

  • Use high-resolution chromatography (e.g., reverse-phase HPLC with C18 columns) to separate isomers.
  • Validate purity via NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm substitution patterns and detect trace impurities .
  • Monitor reaction intermediates using gas chromatography-mass spectrometry (GC-MS) to identify side products early .

Advanced Research Questions

Q. How do environmental factors influence the stability of this compound in experimental settings?

Answer: Stability is highly dependent on:

  • Light and temperature : Store in amber vials at ≤4°C to prevent photodegradation and thermal decomposition .
  • Matrix interactions : In aqueous solutions, avoid prolonged exposure to strong acids/bases or oxidizing agents , which may cleave the iodine substituent .
  • Solvent choice : Use inert solvents like dichloromethane or hexane for long-term storage. Ethanol accelerates degradation at concentrations >20% (v/v) .

Q. What experimental designs can address contradictory data in sensory threshold studies of this compound?

Answer: Contradictions in sensory thresholds often arise from matrix effects or panelist variability. To resolve this:

  • Use dose-response studies with triangular tests to establish detection thresholds across multiple matrices (e.g., wine, synthetic buffers) .
  • Incorporate stable isotope dilution assays to quantify analyte recovery and correct for matrix-induced signal suppression .
  • Standardize panelist training using reference compounds (e.g., 2-isobutyl-3-methoxypyrazine) to calibrate vegetative/iodine-like descriptors .

Q. How can researchers model the reactivity of this compound in catalytic cross-coupling reactions?

Answer: The iodine substituent enables participation in Sonogashira or Suzuki-Miyaura couplings . Key considerations:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF at 60–80°C for optimal yields .
  • Protecting groups : Methoxy groups may require protection (e.g., silylation) to prevent side reactions.
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track iodine displacement kinetics and intermediate stability .

Q. Methodological Best Practices

Q. What protocols ensure safe handling of this compound given its potential toxicity?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or extraction steps .
  • Ventilation : Maintain local exhaust ventilation to limit airborne exposure (OSHA PEL: 0.1 ppm for pyrazines) .
  • Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent aerosolization .

Q. How can computational methods predict the organoleptic properties of this compound derivatives?

Answer:

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with sensory thresholds using datasets from analogs like 3-isobutyl-2-methoxypyrazine .
  • Molecular docking : Simulate binding to olfactory receptors (e.g., OR1A1) to predict intensity and odor profiles .

Properties

IUPAC Name

2-iodo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMRYBKGSOJHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450523
Record name 2-Iodo-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-04-1
Record name 2-Iodo-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58139-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 20 ml of an anhydrous THF solution of 1.3 g of diisopropylamine was added 4.8 ml (2.5 M hexane solution) of n-butyllithium at −78° C., and the mixture was stirred at that temperature for 20 minutes. To the reaction mixture was added 10 ml of a THF solution of 1.1 of 2-methoxypyrazine, followed by stirring at −78° C. for 1 hour. To the reaction mixture was further added 10 ml of a THF solution of 4.0 g of iodine, followed by stirring for 4 hours while gradually elevating the temperature to room temperature. The reaction mixture was diluted with ethyl acetate, washed successively with a saturated sodium thiosulfate aqueous solution and a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was subjected to silica gel column chromatography using chloroform as a developing solution. The fraction containing the desired compound was concentrated to give 0.49 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.3 g
Type
reactant
Reaction Step Five
Quantity
4.8 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.